[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol
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Overview
Description
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is an organic compound with a molecular weight of 138.2 g/mol . This compound features a cyclopropyl group attached to a furan ring, making it a unique structure in organic chemistry. It is known for its high reactivity and selectivity, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a furan derivative. One common method is the reaction of furan with a cyclopropylcarbinyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of catalysts, such as transition metal complexes, can also enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanone.
Reduction: Formation of [(1R,2R)-2-(Tetrahydrofuran-2-yl)cyclopropyl]methanol.
Substitution: Formation of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methyl halides.
Scientific Research Applications
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol:
[(1R,2R)-2-(Tetrahydrofuran-2-yl)cyclopropyl]methanol: A reduced form of the compound with a tetrahydrofuran ring instead of a furan ring.
Uniqueness
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is unique due to its combination of a furan ring and a cyclopropyl group. This structure imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBLYDANYJWMOB-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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